molecular formula C20H22N6O B3919993 1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone

1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone

Cat. No. B3919993
M. Wt: 362.4 g/mol
InChI Key: OWCJHRCGSOZDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

More studies are needed to fully understand the mechanism of action of this compound.
2. Development of New Cancer Therapies: This compound has shown promising antitumor activity and may be further studied for its potential use in the development of new cancer therapies.
3. Development of New Treatments for Neurological Disorders: This compound has shown promising neuroprotective effects and may be further studied for its potential use in the development of new treatments for neurological disorders.
4. Development of New Antifungal and Antibacterial Agents: This compound has shown promising activity against various fungal and bacterial strains and may be further studied for its potential use in the development of new antifungal and antibacterial agents.

Advantages and Limitations for Lab Experiments

1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone has several advantages and limitations for lab experiments. Some of the advantages include:
1. Broad Spectrum of Activity: This compound has been shown to have activity against various cancer cell lines, fungal and bacterial strains, and animal models of neurological disorders.
2. Low Toxicity: This compound has been shown to have low toxicity in animal models.
3. High Selectivity: This compound has been shown to have high selectivity for its cellular targets.
Some of the limitations of this compound for lab experiments include:
1. Limited Understanding of

Future Directions

There are several future directions for the study of 1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone. Some of these directions include:
1. Further Studies on

Scientific Research Applications

1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the areas of research where this compound has been studied include:
1. Cancer Research: 1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone has been shown to have antitumor activity in various cancer cell lines. This compound has been studied for its potential use in the development of new cancer therapies.
2. Neurological Disorders: 1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been studied for its potential use in the development of new treatments for these disorders.
3. Infectious Diseases: 1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone has been shown to have antifungal and antibacterial activity. This compound has been studied for its potential use in the development of new treatments for infectious diseases.

properties

IUPAC Name

1-[6-[4-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperazin-1-yl]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-16(27)18-4-7-20(22-12-18)25-10-8-24(9-11-25)13-17-2-5-19(6-3-17)26-15-21-14-23-26/h2-7,12,14-15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCJHRCGSOZDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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